![molecular formula C22H22 B15163446 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 143543-95-7](/img/structure/B15163446.png)
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene is a complex organic compound characterized by its unique structure, which includes a butyl group and a phenyl ring connected by a buta-1,3-diyn-1-yl linkage
準備方法
The synthesis of 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-butyl-4-ethynylbenzene and 4-ethylphenylacetylene.
Coupling Reaction: These starting materials undergo a homocoupling reaction in the presence of a copper (I) chloride catalyst and air as the oxidant to yield the desired product.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the 1,3-diyn-1-yl linkage.
化学反応の分析
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
作用機序
The mechanism by which 1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene can be compared with similar compounds such as:
1-Butyl-4-ethynylbenzene: This compound lacks the additional ethylphenyl group, making it less complex and potentially less versatile.
1-Ethyl-4-ethynylbenzene: Similar in structure but with an ethyl group instead of a butyl group, affecting its physical and chemical properties.
4,4’-(But-1,3-diyn-1-yl)diphenylamine: This compound has an amine group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
143543-95-7 |
|---|---|
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-butyl-4-[4-(4-ethylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C22H22/c1-3-5-8-20-15-17-22(18-16-20)10-7-6-9-21-13-11-19(4-2)12-14-21/h11-18H,3-5,8H2,1-2H3 |
InChIキー |
FYJTYNNXUYINGO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
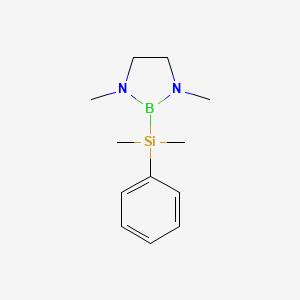
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
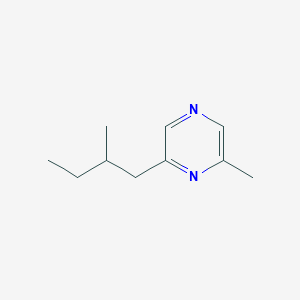
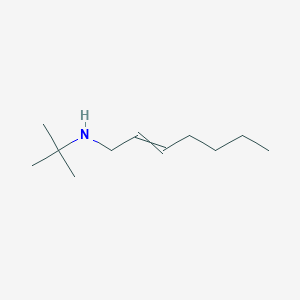
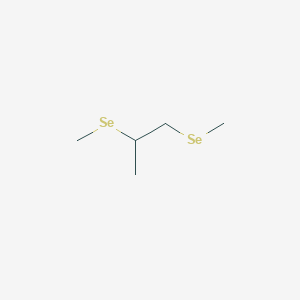
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
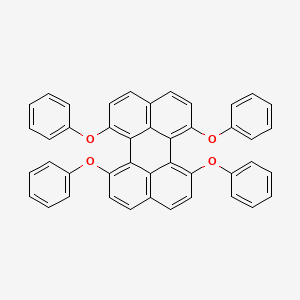
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
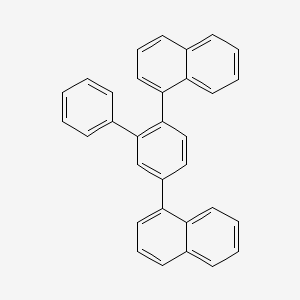
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
